molecular formula C17H37N7O3 B1683016 Tresperimus CAS No. 160677-67-8

Tresperimus

Cat. No. B1683016
M. Wt: 387.5 g/mol
InChI Key: LVBMFPUTQOHXQE-UHFFFAOYSA-N
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Description

Tresperimus is a stable immunosuppressive analog of 15-deoxyspergualin (DSG) obtained by organic chemical synthesis . It was initially developed as an antitumor agent . Tresperimus has been designed to be chemically stable in aqueous solution . It controls alloreactivity in a fully major histocompatibility complex (MHC) mismatched .


Molecular Structure Analysis

The molecular formula of Tresperimus is C17H37N7O3.3ClH . The exact molecular structure is not provided in the search results. For a detailed molecular structure, resources like PubChem or a similar chemical database could be consulted.


Chemical Reactions Analysis

Tresperimus is mainly eliminated through an extensive nonhepatic metabolism, in which the oxidative deamination of the primary amine of the drug takes a preponderant part . Human plasma semicarbazide-sensitive amine oxidase (SSAO) has been demonstrated to catalyze this reaction .

Scientific Research Applications

Tresperimus in Cord Blood Stem Cell Differentiation

Tresperimus, an analogue of 15-deoxyspergualin, shows promise in supporting clonogenesis in cultured CD34+ cord blood stem cells. A study found that a low dose of tresperimus (0.5 microg/ml) supports normal myelopoiesis, erythropoiesis, and megakaryopoiesis, while higher doses inhibited clonogenesis in a dose-dependent manner, a process which was reversible upon drug withdrawal. This highlights tresperimus's potential in clinical scenarios such as preventing graft-versus-host disease in allogeneic bone marrow transplantation recipients (El Marsafy, Dutartre, & Gluckman, 2001).

Tresperimus in Autoimmune Uveoretinitis

A study investigating the efficacy of tresperimus in experimental autoimmune uveoretinitis (EAU) found that intravitreal administration of tresperimus effectively reduced inflammation, retinal damage, and blood ocular barrier permeability. It modulated the expression of inflammatory cytokines and molecules involved in immune responses, indicating its potential as an immunosuppressive agent for intraocular inflammation (Bousquet et al., 2011).

Tresperimus for Transplant Tolerance Induction

Tresperimus is effective in inducing transplant tolerance, offering advantages over traditional immunosuppressive drugs. It differs from cyclosporin in its ability to induce donor-specific tolerance without compromising immunity to third-party antigens. Tresperimus's mechanism involves binding to Hsc70, affecting the nuclear localisation of NF-κB, critical in T-cell co-stimulation and B-cell activation. This unique action may aid in preventing transplant rejection and graft-versus-host disease (Simpson, 2001).

Tresperimus in Expanding Cord Blood Cells

Tresperimus also impacts the ex vivo expansion of primitive human cord blood CD34+CD38- cells. It was found to preserve these cells in a state of high potentiality while limiting the number of their differentiated progeny. This finding is significant in the context of hematopoietic progenitors, as it highlights tresperimus's role in potentially influencing long-term hematopoiesis and its use in preventing graft-versus-host disease (El Marsafy, Dutartre, & Gluckman, 2002).

properties

IUPAC Name

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminopropylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBMFPUTQOHXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166968
Record name Tresperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tresperimus

CAS RN

160677-67-8
Record name Tresperimus [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160677678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tresperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRESPERIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286F595V8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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